[Nitroso(pyridin-3-yl)amino]acetic acid
Description
[Nitroso(pyridin-3-yl)amino]acetic acid (IUPAC name: 2-[nitroso(pyridin-3-yl)amino]acetic acid) is a nitroso-functionalized acetic acid derivative. Its structure consists of a pyridin-3-yl group and a nitroso (N=O) group attached to the nitrogen atom of the glycine backbone. This compound is structurally related to nitrosamines, which are known for their biological activity and toxicity .
Properties
CAS No. |
6642-42-8 |
|---|---|
Molecular Formula |
C7H7N3O3 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
2-[nitroso(pyridin-3-yl)amino]acetic acid |
InChI |
InChI=1S/C7H7N3O3/c11-7(12)5-10(9-13)6-2-1-3-8-4-6/h1-4H,5H2,(H,11,12) |
InChI Key |
KNKVBTVFNCPNEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N(CC(=O)O)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Nitroso(pyridin-3-yl)amino]acetic acid typically involves the nitrosation of pyridine derivatives. One common method is the direct nitrosation of pyridine-3-ylamine using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[Nitroso(pyridin-3-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group typically yields nitro compounds, while reduction yields amino compounds.
Scientific Research Applications
[Nitroso(pyridin-3-yl)amino]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [Nitroso(pyridin-3-yl)amino]acetic acid involves its interaction with molecular targets in biological systems. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
a. Nitrosoglyphosate (2-[Nitroso(phosphonomethyl)amino]acetic acid)
- Structure: Replaces the pyridin-3-yl group with a phosphonomethyl moiety.
- Properties: Increased polarity due to the phosphonate group, enhancing water solubility compared to the pyridine analog. The phosphonate group also increases stability under acidic conditions, reducing spontaneous HNO release .
- Applications: Used as a herbicide intermediate but restricted due to nitroso-related carcinogenicity .
b. 2-[Nitroso(phenylmethyl)amino]benzoic Acid
- Structure : Features a benzyl group instead of pyridin-3-yl and a benzoic acid backbone.
- Properties : The aromatic benzyl group enhances lipophilicity, while the carboxylic acid group increases acidity (pKa ~2–3 vs. ~4.7 for acetic acid derivatives). This compound is used in organic synthesis as a nitrosating agent .
c. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol
- Structure : A nitrosamine with a pyridin-3-yl group and a hydroxylated butyl chain.
- Properties: Known as a tobacco-specific nitrosamine (TSNA), it is highly carcinogenic and forms DNA adducts in vivo. The hydroxyl group facilitates metabolic activation, enhancing toxicity compared to non-hydroxylated analogs .
Functional and Reactivity Comparisons
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling [Nitroso(pyridin-3-yl)amino]acetic acid in laboratory settings?
- Methodological Answer :
- Eye/Skin Protection : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of contact, rinse eyes with water for ≥15 minutes and wash skin thoroughly with soap .
- Inhalation Precautions : Use fume hoods or local exhaust ventilation to minimize exposure. If inhaled, move to fresh air and monitor for respiratory irritation .
- Storage : Store in tightly sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent decomposition .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- HPLC Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. A purity threshold of ≥99% is recommended for experimental reproducibility .
- Spectroscopic Confirmation : Employ -NMR to verify the nitroso group (δ = 7.5–8.5 ppm for pyridin-3-yl protons) and FT-IR for characteristic C=O (1700–1750 cm⁻¹) and N=O (1500–1600 cm⁻¹) stretches .
Q. What synthetic routes are available for this compound?
- Methodological Answer :
- Coupling Reactions : React 3-aminopyridine with bromoacetic acid under basic conditions (pH 9–10) to form (pyridin-3-yl)aminoacetic acid. Subsequent nitrosation using NaNO₂ in acidic media (HCl, 0–5°C) yields the nitroso derivative .
- Protection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis, followed by deprotection with trifluoroacetic acid .
Advanced Research Questions
Q. How can researchers assess the potential of this compound as a nitrosating agent in organic synthesis?
- Methodological Answer :
- Kinetic Studies : Monitor HNO release via hydrolysis at varying pH (4–10) using UV-Vis spectroscopy (λ = 550–600 nm for nitroso intermediates) .
- Thiol Reactivity : Test inhibition of HNO dimerization (to N₂O) by adding glutathione or cysteine, followed by GC-MS analysis .
Q. What analytical methods are suitable for detecting trace nitrosamine impurities in formulations containing this compound?
- Methodological Answer :
- LC-MS/MS : Use a triple quadrupole mass spectrometer with MRM transitions specific to nitrosamines (e.g., m/z 117 → 89 for N-nitrosodimethylamine). Limit of quantification (LOQ) should be ≤1 ppb .
- Headspace-GC : Optimize for volatile nitrosamines with a DB-624 column and electron capture detection (ECD) .
Q. How can the stability of this compound be evaluated under varying physiological conditions?
- Methodological Answer :
- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC and identify byproducts (e.g., pyridin-3-ylacetic acid) using high-resolution MS .
- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine decomposition onset temperatures .
Q. What are the implications of EMA/FDA guidelines on the use of this compound in pharmaceutical research?
- Methodological Answer :
- Risk Assessment : Conduct structure-activity relationship (SAR) studies to evaluate carcinogenic potential. Use Ames tests for mutagenicity screening .
- Documentation : Include nitrosamine risk evaluation (NRE) in regulatory submissions, detailing synthetic pathways and impurity control strategies .
Q. Can this compound participate in catalytic enantioselective reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
